2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
CAS No.:
Cat. No.: VC14983957
Molecular Formula: C21H21N5O3S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O3S |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H21N5O3S/c1-28-16-7-6-14(11-17(16)29-2)21-23-15(13-30-21)12-20(27)22-9-8-19-25-24-18-5-3-4-10-26(18)19/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,27) |
| Standard InChI Key | QRUIEFZTJLDHRO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=NN=C4N3C=CC=C4)OC |
Introduction
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2- triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic molecule featuring a thiazole ring, a dimethoxyphenyl group, and a triazolo[4,3-a]pyridine moiety. This unique combination of functional groups contributes to its potential biological activities and pharmacological properties. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 382.44 g/mol, as mentioned for similar compounds.
Structural Features and Chemical Reactivity
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Thiazole Ring: This ring is a key component, known for its role in various biologically active compounds.
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Dimethoxyphenyl Group: The presence of methoxy groups enhances the compound's lipophilicity, potentially influencing its biological interactions.
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Triazolo[4,3-a]pyridine Moiety: This heterocyclic system is often associated with diverse pharmacological activities.
The chemical reactivity of this compound is primarily attributed to its thiazole and triazole rings. Potential reactions include nucleophilic substitutions and additions, which could lead to derivatives with altered biological activities.
Synthesis
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2- triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic synthesis techniques. Each step requires careful optimization of reaction conditions to maximize yield and purity. Common solvents used in such reactions include dimethylformamide or dichloromethane.
Biological Activities and Potential Applications
Compounds containing thiazole and triazole moieties are often investigated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Preliminary studies suggest that 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2- triazolo[4,3-a]pyridin-3-ylethyl)acetamide may exhibit similar activities, though further biological assays are necessary to confirm these activities specifically for this compound.
Potential Applications
| Field of Application | Potential Use |
|---|---|
| Pharmacology | Anticancer, Antimicrobial, Anti-inflammatory |
| Medicinal Chemistry | Drug Development |
| Biotechnology | Biological Interactions Studies |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2- triazolo[4,3-a]pyridin-3-ylethyl)acetamide, highlighting its uniqueness:
The presence of both methoxy groups on the phenolic ring and the triazolo[4,3-a]pyridine moiety contributes to its potential efficacy in medicinal applications compared to similar compounds.
Research Findings and Future Directions
Research on 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2- triazolo[4,3-a]pyridin-3-ylethyl)acetamide is ongoing, with a focus on understanding its biological interactions and therapeutic potential. Interaction studies, including molecular docking and in vitro assays, are crucial for elucidating its mechanism of action and optimizing its chemical structure for improved efficacy and safety profiles.
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